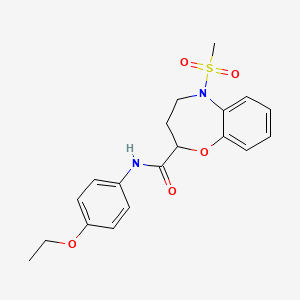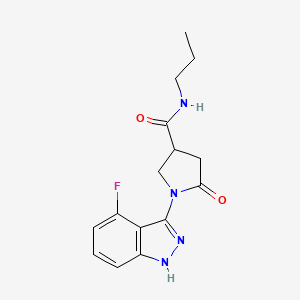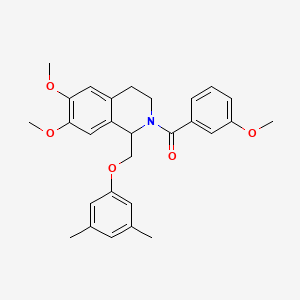![molecular formula C21H22N2O5S B11225494 {3-[(4-Ethoxyphenyl)amino]-1,1-dioxido-1-benzothiophen-2-yl}(morpholin-4-yl)methanone](/img/structure/B11225494.png)
{3-[(4-Ethoxyphenyl)amino]-1,1-dioxido-1-benzothiophen-2-yl}(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ETHOXYANILINO)-2-(MORPHOLINOCARBONYL)-1H-1-BENZOTHIOPHENE-1,1-DIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxyaniline group, a morpholinocarbonyl group, and a benzothiophene core. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHOXYANILINO)-2-(MORPHOLINOCARBONYL)-1H-1-BENZOTHIOPHENE-1,1-DIONE typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core and introduce the ethoxyaniline and morpholinocarbonyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-ETHOXYANILINO)-2-(MORPHOLINOCARBONYL)-1H-1-BENZOTHIOPHENE-1,1-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The ethoxyaniline and morpholinocarbonyl groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzothiophene derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(4-ETHOXYANILINO)-2-(MORPHOLINOCARBONYL)-1H-1-BENZOTHIOPHENE-1,1-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-ETHOXYANILINO)-2-(MORPHOLINOCARBONYL)-1H-1-BENZOTHIOPHENE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(4-ETHOXYANILINO)-2-(MORPHOLINOCARBONYL)-1H-1-BENZOTHIOPHENE-1,1-DIONE stands out due to its unique combination of functional groups and the benzothiophene core. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H22N2O5S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[3-(4-ethoxyanilino)-1,1-dioxo-1-benzothiophen-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C21H22N2O5S/c1-2-28-16-9-7-15(8-10-16)22-19-17-5-3-4-6-18(17)29(25,26)20(19)21(24)23-11-13-27-14-12-23/h3-10,22H,2,11-14H2,1H3 |
InChI Key |
MMTJCHWURRLVDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-fluorophenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11225414.png)
![6-ethyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11225419.png)
![N-benzyl-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-amine](/img/structure/B11225425.png)


![2'-(2-methoxyethyl)-1'-oxo-N-(3-phenylpropyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11225436.png)
![6,7-dimethyl-N-(3-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11225445.png)
![6-Allyl-N-(1,3-benzodioxol-5-YL)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11225446.png)
![N-(4-chloro-2-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11225453.png)
![Spiro[cyclopentane-1,3'(2'H)-isoquinoline]-4'-carboxamide, N-[(2-chlorophenyl)methyl]-1',4'-dihydro-2'-(2-methoxyethyl)-1'-oxo-](/img/structure/B11225471.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B11225478.png)


![3-(2-chloro-6-fluorobenzyl)-5-[(E)-2-(2-chlorophenyl)ethenyl]-1,2,4-oxadiazole](/img/structure/B11225511.png)
